2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole
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Overview
Description
2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . Another method involves a copper-catalyzed multicomponent reaction using benzoin or benzil with different aldehydes and ammonium acetate as the nitrogen source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic and more sustainable reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions adjacent to the nitrogen atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit diverse biological activities
Imidazolium Salts: These compounds have similar structural features and are known for their antimicrobial and anticancer properties.
Uniqueness
2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl and octadecyl groups enhances its lipophilicity and potential for membrane interaction, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-octadecylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-38-35-28-20-19-27-34(35)37-36(38)30-32-25-22-24-31-23-17-18-26-33(31)32/h17-20,22-28H,2-16,21,29-30H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTPEDBNDIKJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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